molecular formula C15H17ClO3 B1613750 cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-40-6

cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1613750
CAS No.: 736136-40-6
M. Wt: 280.74 g/mol
InChI Key: VUDOUWMBJSNIEY-ZWNOBZJWSA-N
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Description

cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 736136-40-6) is a chiral cyclohexane derivative featuring a carboxylic acid group at position 1 and a 2-(3-chlorophenyl)-2-oxoethyl substituent at position 2 in the cis configuration. Its molecular formula is C₁₅H₁₇ClO₃, with a molecular weight of 280.75 g/mol . The compound is typically stored at room temperature and is used in pharmaceutical and chemical research, though specific applications require further elucidation. Its stereochemistry and functional groups make it a candidate for studying structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name

(1R,2R)-2-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDOUWMBJSNIEY-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641377
Record name (1R,2R)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-40-6
Record name (1R,2R)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with 3-chlorophenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Substitutional Isomers

The compound’s analogs differ in substituent positions, halogen substitutions, or cyclohexane ring modifications. Key comparisons include:

Compound Name CAS Number Substituent/Ring Position Molecular Weight (g/mol) Key Properties
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 735275-16-8 3-position on cyclohexane 280.75 Similar molecular weight; altered stereochemistry impacts solubility and reactivity
cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 735275-58-8 4-position on cyclohexane 280.75 Positional isomer; spatial differences may affect binding affinity in biological systems
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 736136-47-3 2-iodophenyl substituent 371.22 Higher molecular weight due to iodine; increased lipophilicity (LogP: 3.755)
cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 2-bromophenyl substituent 325.2 Bromine’s electronegativity alters electronic properties vs. chlorine
cis-3-[2-oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid 735275-43-1 2-nitrophenyl substituent 291.28 Nitro group introduces polarity, affecting solubility and metabolic stability

Physicochemical and Stereochemical Differences

  • Solubility : Carboxylic acid groups confer moderate aqueous solubility, but bulky substituents (e.g., iodine, bromine) reduce it .
  • Stereochemistry : The cis configuration at positions 1 and 2 creates a distinct spatial arrangement compared to trans isomers, influencing interactions with enzymes or receptors .

Biological Activity

The compound cis-2-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid , also known by its CAS number 736136-40-6, is a cyclohexanecarboxylic acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H17ClO3
  • Molecular Weight : 280.75 g/mol
  • CAS Number : 736136-40-6

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the context of metabolic diseases and lipid metabolism.

The compound is believed to act primarily as an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1) , an enzyme crucial for triglyceride synthesis. By inhibiting DGAT1, the compound may reduce triglyceride levels and improve lipid profiles, which is significant in the treatment of conditions such as obesity and hyperlipidemia.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on DGAT1 activity. For instance, a study reported an IC50 value in the low nanomolar range, indicating strong inhibition compared to other compounds tested in the same series .

In Vivo Studies

In vivo assessments have shown that administration of this compound leads to a significant reduction in plasma triglycerides in animal models. For example, in a mouse model, oral dosing resulted in a reduction of triglyceride levels by approximately 72% after 18 hours .

Comparative Analysis

The following table summarizes the biological activity profiles of related compounds:

Compound NameHuman DGAT1 IC50 (nM)Mouse DGAT1 IC50 (nM)Triglyceride Reduction (%)
This compound<5<1072
Compound A1.72.284
Compound B3.04.483

Case Studies

Case Study 1 : A preclinical trial involving this compound demonstrated its efficacy in reducing triglyceride levels in obese mice. The study highlighted the compound's potential as a therapeutic agent for managing obesity-related metabolic disorders.

Case Study 2 : Another study focused on the pharmacokinetics of this compound revealed favorable absorption characteristics and a half-life suitable for therapeutic use. The compound was well-tolerated with no significant adverse effects observed at therapeutic doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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